Methylcobalamin

Catalog No.
S534877
CAS No.
13422-55-4
M.F
C63H91CoN13O14P
M. Wt
1344.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcobalamin

CAS Number

13422-55-4

Product Name

Methylcobalamin

IUPAC Name

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

Molecular Formula

C63H91CoN13O14P

Molecular Weight

1344.4 g/mol

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1

InChI Key

ZFLASALABLFSNM-QBOHGLHMSA-L

SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Solubility

Soluble in DMSO

Synonyms

CH3-B12, mecobalamin, mecobalamin monohydrate, mecobalamin, (13beta)-isomer, mecobalamin, 3H-labeled, mecobalamin, 57Co-labeled, mecobalamin, Co-methyl-13C-labeled, mecobalamin, Co-methyl-14C-labeled, methylcobalamin, methylcobalamine, methylvitamin B12

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Description

The exact mass of the compound Methylcobalamin is 1343.5878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methylcobalamin is a cobalamin, a class of organometallic compounds containing cobalt as the central atom []. It differs from the more common cyanocobalamin (vitamin B12) by having a methyl group (CH3) attached to the cobalt center instead of a cyano group (CN) []. Methylcobalamin is naturally occurring in some foods like fish, meat, eggs, and milk []. It also plays a vital role in scientific research, particularly in studies related to vitamin B12 deficiency and neurological disorders [].


Molecular Structure Analysis

Methylcobalamin possesses a complex molecular structure. The central cobalt atom (Co(III)) is surrounded by an octahedral arrangement of ligands. Four nitrogen atoms from a corrin ring, a unique macrocycle, form the base. The remaining two coordination sites are occupied by a nucleotide (adenosine) and a methyl group (CH3) []. This structure is crucial for methylcobalamin's function as a cofactor in various enzymatic reactions [].


Chemical Reactions Analysis

Synthesis

While the natural synthesis of methylcobalamin in bacteria is a complex process, its commercial production often involves multistep chemical procedures. One method involves the fermentation of microorganisms followed by purification and isolation steps [].

Decomposition
Relevant Reactions

As a cofactor, methylcobalamin participates in various enzymatic reactions. A well-studied example is its role in methionine synthase, where it facilitates the conversion of homocysteine to methionine, a vital amino acid.

(CH3)<sub>3</sub>N<sup>+</sup>-CH<sub>2</sub>-CH(SH)-COO<sup>-</sup> (Homocysteine) + (CH<sub>3)<sub>2</sub>Co(base)} (Methylcobalamin) → (CH<sub>3)<sub>2</sub>S-CH<sub>2</sub>-CH<sub>2</sub>-CH(NH2)-COO<sup>-</sup> (Methionine) + (CH3)Co(base) (Cobalamin)

Physical and Chemical Properties

  • Appearance: Bright red crystals []
  • Melting point: Decomposes above 300°C
  • Solubility: Soluble in water and alcohol
  • Stability: Light-sensitive, decomposes in strong acids or bases

Neuropathy and Pain Management

Neuropathy refers to nerve damage that causes pain, weakness, and numbness. Studies suggest methylcobalamin might offer benefits for individuals with diabetic neuropathy []. The mechanism is thought to involve promoting nerve regeneration and reducing inflammation []. Research also investigates its effectiveness in managing pain associated with other neuropathic conditions [].

Methylcobalamin and Neurodegenerative Diseases

Methylcobalamin's role in nerve health has led researchers to explore its potential impact on neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. While the evidence is not yet conclusive, some studies suggest it might help slow disease progression or improve symptoms [, ]. Further research is needed to determine its effectiveness in these conditions.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

1343.5878

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03B - Vitamin b12 and folic acid
B03BA - Vitamin b12 (cyanocobalamin and analogues)
B03BA05 - Mecobalamin

Wikipedia

Methylcobalamin

Dates

Modify: 2023-08-15
1: Yuan M, Wang B, Tan S. Mecobalamin and early functional outcomes of ischemic stroke patients with H-type hypertension. Rev Assoc Med Bras (1992). 2018 May;64(5):428-432. doi: 10.1590/1806-9282.64.05.428. PubMed PMID: 30304141.
2: Zhang YF, Ning G. Mecobalamin. Expert Opin Investig Drugs. 2008 Jun;17(6):953-64. doi: 10.1517/13543784.17.6.953 . Review. PubMed PMID: 18491996.

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